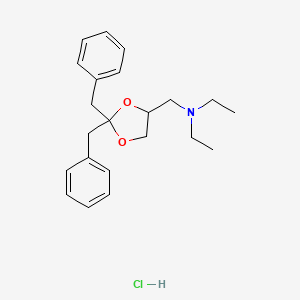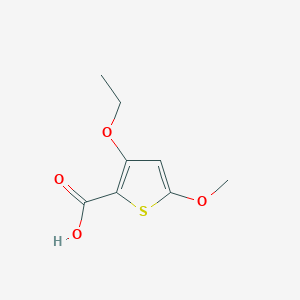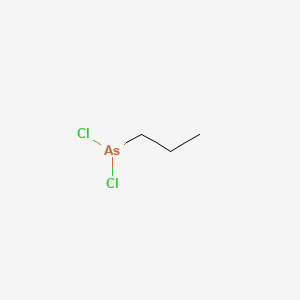
5-Bromo-1,1-(propylenedithio)-indane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,1-(propylenedithio)-indane: is an organic compound characterized by the presence of a bromine atom and a propylenedithio group attached to an indane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,1-(propylenedithio)-indane typically involves the bromination of 1,1-(propylenedithio)-indane. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-1,1-(propylenedithio)-indane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield various reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1,1-(propylenedithio)-indane, 5-thio-1,1-(propylenedithio)-indane, or 5-alkoxy-1,1-(propylenedithio)-indane.
Oxidation Products: Compounds with additional oxygen-containing functional groups like hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Various reduced forms of the original compound with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1,1-(propylenedithio)-indane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance the properties of the resulting materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,1-(propylenedithio)-indane depends on its specific application. In chemical reactions, the bromine atom and the propylenedithio group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the propylenedithio group can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1,1-(ethylenedithio)-indane: Similar structure but with an ethylenedithio group instead of propylenedithio.
5-Bromo-1,1-(methylenedithio)-indane: Contains a methylenedithio group.
5-Chloro-1,1-(propylenedithio)-indane: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 5-Bromo-1,1-(propylenedithio)-indane is unique due to the presence of the propylenedithio group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the bromine atom and the propylenedithio group makes it a versatile compound for various synthetic applications.
Eigenschaften
CAS-Nummer |
850349-58-5 |
|---|---|
Molekularformel |
C12H13BrS2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiane] |
InChI |
InChI=1S/C12H13BrS2/c13-10-2-3-11-9(8-10)4-5-12(11)14-6-1-7-15-12/h2-3,8H,1,4-7H2 |
InChI-Schlüssel |
VHVMUPUNPLSEFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2(CCC3=C2C=CC(=C3)Br)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)

![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)


![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)

